molecular formula C23H26N4O3S2 B3206457 4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide CAS No. 1040669-36-0

4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide

Cat. No. B3206457
CAS RN: 1040669-36-0
M. Wt: 470.6 g/mol
InChI Key: RCXUFPZVBSQPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a thiazole ring, a phenyl ring, a piperazine ring, and a sulfonamide group. These functional groups suggest that the compound could have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings (thiazole and piperazine) suggests a rigid structure, while the various functional groups (sulfonamide, 3-oxo-propyl) suggest potential sites for reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The sulfonamide group could potentially undergo hydrolysis, while the thiazole ring could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a sulfonamide group could potentially make the compound more polar, affecting its solubility in various solvents .

Scientific Research Applications

Cycloaddition Reactions

This compound has been investigated for its potential in cycloaddition reactions. Researchers have explored its reactivity with various substrates, including ketones and other heterocycles. The synthesis of this compound involves a mixture of N-furfuryl-p-toluenesulfonamide and pentachloroacetone, resulting in the formation of the target compound. Further studies have characterized its spectral properties, such as NMR and melting point .

Antitubercular Activity

In a related context, derivatives containing similar structural motifs have been evaluated for their antitubercular activity. While specific studies on this exact compound are limited, related indole derivatives have shown promise against Mycobacterium tuberculosis (MTB). Researchers have synthesized compounds with oxadiazole and indole moieties, exploring their efficacy against both active and dormant MTB strains .

Pyrrole-Containing Compounds

The synthesis of pyrrole-3-carboxylic acid amides is of significant interest due to their relevance in drug development. Although not directly studied for this compound, the pyrrole substructure is central to successful drugs like Atorvastatin and Sunitinib. Investigating the potential of this compound in pyrrole-based drug design could be an intriguing avenue for future research .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug .

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing the activity of enzymes, ion channels, or receptors.

Biochemical Pathways

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that multiple pathways might be affected. These could include pathways related to inflammation, pain perception, microbial growth, and cancer progression, among others.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . The compound’s pharmacokinetic properties would influence its absorption into the body, distribution to the site of action, metabolism into active or inactive forms, and eventual excretion from the body.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , the compound could potentially exert a range of effects at the molecular and cellular levels. These might include modulation of enzyme activity, alteration of ion channel function, inhibition of microbial growth, reduction of inflammation, and induction of cell death in cancer cells.

properties

IUPAC Name

4-methyl-N-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-18-7-10-21(11-8-18)32(29,30)25-23-24-19(17-31-23)9-12-22(28)27-15-13-26(14-16-27)20-5-3-2-4-6-20/h2-8,10-11,17H,9,12-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXUFPZVBSQPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide
Reactant of Route 6
4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.